molecular formula C7H6Cl2S B1583075 Chloromethyl 4-chlorophenyl sulfide CAS No. 7205-90-5

Chloromethyl 4-chlorophenyl sulfide

Cat. No. B1583075
M. Wt: 193.09 g/mol
InChI Key: XPJUCMIJGVAEGF-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

4-Chloro-1-(chloromethylthio)benzene (20 mmol) in DMF (10 ml) was added to a mixture of 2-hydroxynaphthalene (20 mmol) and potassium tert-butoxide (20 mmol) in DMF (40 ml). The mixture was stirred at 80° C. for 2 hours before the solvent was distilled off and the residue triturated with water, extracted into ether and washed three times with water. The dried (MgSO4) solution was evaporated and recrystallized from EtOH yield: 3.30 g (57%). m.p. 70° C. The product (10.3 mmol) was dissolved in dry CH2Cl2 (30 ml) and SO2Cl2 (10.3 mmol) in dry CH2Cl2 (10 ml) was added with stirring at room temperature for 5 minutes. The mixture was stirred for 10 minutes before styrene (10.3 mmol) in dry CH2Cl2 (10 ml) was added with stirring at 5° C. for 10 minutes. The mixture was stirred for 20 minutes at room temperature before the solvent was distilled off and the residue distilled under vacuum. Yield: 1.50 g (76%) b.p. 82°-95° C. 0.03 mmHg [see J. Appl. Chem. 3, 266(1953) b.p. 90°-110° C./0.15 mmHg].
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
10.3 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SO2Cl2
Quantity
10.3 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10.3 mmol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=CC(SCCl)=CC=1.[OH:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=1.CC(C)([O-])C.[K+].C=CC1C=CC=CC=1>CN(C=O)C.C(Cl)Cl>[Cl:1][CH2:2][O:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCCl
Name
Quantity
20 mmol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Name
Quantity
20 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
product
Quantity
10.3 mmol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
SO2Cl2
Quantity
10.3 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10.3 mmol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 2 hours before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH yield: 3.30 g (57%)
STIRRING
Type
STIRRING
Details
with stirring at room temperature for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring at 5° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes at room temperature before the solvent
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCOC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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